molecular formula C8H13N3 B13077658 (1R)-1-(pyrimidin-2-yl)butan-1-amine

(1R)-1-(pyrimidin-2-yl)butan-1-amine

Cat. No.: B13077658
M. Wt: 151.21 g/mol
InChI Key: KWEJJSPFMFOVOG-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(pyrimidin-2-yl)butan-1-amine: is an organic compound that belongs to the class of amines. This compound features a pyrimidine ring attached to a butan-1-amine chain. The (1R) configuration indicates the specific stereochemistry of the molecule, which can influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(pyrimidin-2-yl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidine and butan-1-amine derivatives.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include additional steps for purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(pyrimidin-2-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(pyrimidin-2-yl)butan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool for probing biochemical processes.

Medicine

In the field of medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific biological pathways, such as those involved in cancer or infectious diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of (1R)-1-(pyrimidin-2-yl)butan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s stereochemistry can influence its binding affinity and activity, leading to specific effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(pyrimidin-2-yl)butan-1-amine: The stereoisomer of the compound with different spatial arrangement.

    2-(butylamino)pyrimidine: A compound with a similar structure but lacking the specific stereochemistry.

    1-(pyrimidin-2-yl)butan-2-amine: A structural isomer with the amine group attached to a different carbon atom.

Uniqueness

(1R)-1-(pyrimidin-2-yl)butan-1-amine is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for research and industrial applications where stereochemistry plays a crucial role.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

(1R)-1-pyrimidin-2-ylbutan-1-amine

InChI

InChI=1S/C8H13N3/c1-2-4-7(9)8-10-5-3-6-11-8/h3,5-7H,2,4,9H2,1H3/t7-/m1/s1

InChI Key

KWEJJSPFMFOVOG-SSDOTTSWSA-N

Isomeric SMILES

CCC[C@H](C1=NC=CC=N1)N

Canonical SMILES

CCCC(C1=NC=CC=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.